Glisindamide

Descripción general

Descripción

Glisindamide is a second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, glisindamide exerts greater binding affinity to sulfonylurea receptor type 1 (SUR1) than the first-generation compounds and shows peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.

Aplicaciones Científicas De Investigación

Genetic Research and Pharmacogenetics

Glisindamide's applications in scientific research are diverse. In genetic research, particularly in genome-wide association studies (GWAS), glisindamide might have implications. GWAS have facilitated discoveries in population genetics, complex-trait genetics, disease biology, and the translation toward new therapeutics (Visscher et al., 2017). Additionally, the NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, which could be relevant for understanding the interactions and effects of drugs like glisindamide (Giacomini et al., 2007).

Climate Change Adaptation and Information Translation

In the context of climate change adaptation, the co-production of usable climate information for decision-making, which involves translating complex scientific data into actionable insights, is another area where glisindamide's effects might be studied. This approach helps in overcoming barriers like mismatched terminology and unrealistic expectations, which are crucial in the application of scientific research (Briley et al., 2015).

Molecular Biology and Drug Discovery

The advent of molecular biology and genomic sciences has a profound impact on drug discovery. Research in these areas has been guided increasingly by pharmacology and clinical sciences, contributing significantly to medicine. This highlights the potential role of glisindamide in novel therapeutic approaches (Drews, 2000).

Growth Hormone Research

Growth hormone research, spanning over a century, involves clinical applications for treating various disorders. Glisindamide's role in this area could be in the understanding of hormone regulation and its therapeutic applications (Ranke & Wit, 2018).

Genomics and Public Health

The intersection of prevention science principles with genomic science in public health research, particularly in understanding the risk and protective mechanisms for drug use and psychopathology among children and adolescents, is another potential area of application for glisindamide. This research can help in identifying individual differences in responses to drugs (Brody et al., 2013).

Hematology and Clinical Chemistry

In hematology and clinical chemistry, the domestic cat has been used extensively for research. The evaluation of new pharmaceutical products, like glisindamide, often involves the measurement of hematology and clinical chemistry parameters to indicate tolerance and dietary adequacy in animals (O'Brien et al., 1998).

PET and Drug Research

PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing insights into the behavioral, therapeutic, and toxic properties of drugs. Glisindamide's pharmacokinetic and pharmacodynamic events could be studied using PET in both humans and animals (Fowler et al., 1999).

Propiedades

Número CAS |

71010-45-2 |

|---|---|

Nombre del producto |

Glisindamide |

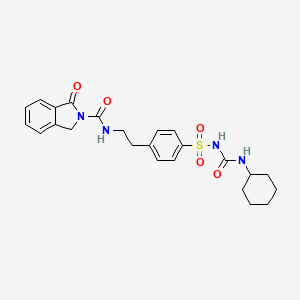

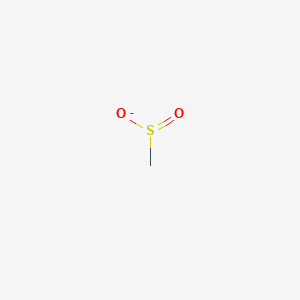

Fórmula molecular |

C24H28N4O5S |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide |

InChI |

InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30) |

Clave InChI |

GBKGGLHRMGPFMB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |

SMILES canónico |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |

Otros números CAS |

71010-45-2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)

![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)

![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)

![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)

![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)

![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)

![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)